
1-Methyl-3-phenylpropylamine
Overview
Description
1-Methyl-3-phenylpropylamine (MPPA), also known as 3-amino-1-phenylbutane (IUPAC name), is a chiral amine with the molecular formula C₁₀H₁₅N and a molar mass of 149.24 g/mol . Its structure consists of a phenyl group attached to a three-carbon chain terminated by an amine group, with a methyl substituent at the first carbon (see Table 1 for key properties). MPPA is a colorless liquid with a boiling point of 223°C and moderate water solubility (8.5 g/L at 20°C) . It serves as a versatile intermediate in organic synthesis, particularly for producing N-substituted derivatives, and has applications in pharmaceuticals (e.g., as a precursor for antihypertensive agents) and biocatalysis .
Preparation Methods
Catalytic Hydrogenation of 2-Benzoyl-N-benzyl-N-methylethylamine
The most industrially significant method for synthesizing 1-methyl-3-phenylpropylamine involves the catalytic hydrogenation of 2-benzoyl-N-benzyl-N-methylethylamine (Formula II). This two-step process, patented by the European Patent Office, avoids the need for hazardous demethylation agents like cyanobromide, which were central to earlier methodologies .
Hydrogenation Reaction Mechanism
The keto group of 2-benzoyl-N-benzyl-N-methylethylamine undergoes reduction in the presence of a Pd-Pt/C catalyst under 5 bar hydrogen pressure at 50°C. Ethyl acetate serves as the solvent, enabling simultaneous hydrogenolysis of the N-benzyl group and reduction of the ketone to a secondary alcohol. This step produces 1-phenyl-3-(N-methylamino)-propane-1-ol (Formula III) with an 85% yield .
Critical Parameters:
-
Catalyst loading: 3–4 g Pt-Pd/C per 0.158 mol substrate
-
Solvent: Ethyl acetate (boiling point 77°C)
-
Post-reaction purification: Distillation under normal pressure followed by heptane crystallization
Etherification with 1-Chloro-4-trifluoromethylbenzene
The intermediate alcohol is etherified using 1-chloro-4-trifluoromethylbenzene (Formula IV) in N-methylpyrrolidone (NMP) with potassium t-butoxide as the base. Potassium iodide (0.3 g) acts as a promoter, accelerating the nucleophilic substitution at 80°C over 6 hours. This step achieves 90% yield of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, which is subsequently converted to the hydrochloride salt .
Optimized Conditions:
-
Molar ratio: 1:1.3 (alcohol:aryl chloride)
-
Solvent: NMP (150 mL per 25 g alcohol)
-
Temperature: 80°C with nitrogen shielding
Comparative Analysis of Synthetic Routes
Traditional Demethylation Method (US Patent 4,314,081)
Early synthetic routes relied on N,N-dimethyl-3-phenyl-3-chloropropylamine reacting with p-trifluoromethylphenol under reflux for 5 days. The subsequent demethylation using cyanobromide resulted in poor yields (<20%) due to competing side reactions and incomplete conversion .
Limitations:
-
Prolonged reaction times (120 hours)
-
Low functional group tolerance
-
Generation of toxic HCN gas during demethylation
Modern Catalytic Approach (EP 0391070B1)
The European patent’s method eliminates demethylation by using a benzyl-protected amine precursor. Key advantages include:
Parameter | Traditional Method | Catalytic Hydrogenation Method |
---|---|---|
Reaction Time | 5 days | 8 hours |
Yield | 20% | 85–90% |
Hazardous Reagents | Cyanobromide | None |
Purification Complexity | High | Moderate |
This route’s efficiency stems from the simultaneous removal of the benzyl group and ketone reduction during hydrogenation, reducing intermediate isolation steps .
Industrial-Scale Production Protocols
Continuous Flow Hydrogenation
Large-scale reactors employ fixed-bed catalytic systems with the following specifications:
-
Catalyst: 5% Pd-Pt on carbon extrudates (3 mm diameter)
-
Pressure: 10–15 bar H₂
-
Throughput: 50 L/hr of 0.5 M ethyl acetate solution
-
Temperature control: Jacketed reactors with ±1°C accuracy
Crystallization Optimization
Post-hydrogenation, the crude product is distilled to remove ethyl acetate, followed by heptane-induced crystallization. Industrial protocols use gradient cooling:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Synthesis and Characterization
Synthesis Methods:
1-Methyl-3-phenylpropylamine can be synthesized through various methods, including:
- Optical Resolution: Utilizing specific conditions like temperature and solvent choice to maximize yield and purity.
- Biocatalytic Processes: Employing enzymes such as ω-transaminases for asymmetric synthesis, which has been shown to enhance product recovery and purity through in situ product removal (ISPR) strategies .
Characterization Techniques:
The characterization of MPPA has been performed using:
- Fourier-transform infrared spectroscopy (FT-IR)
- Nuclear magnetic resonance (NMR) spectroscopy
These techniques provide insights into the molecular vibrations and structural properties of the compound .
Pharmaceutical Applications
MPPA serves as an important intermediate in the pharmaceutical industry. Its structural similarity to other phenylpropylamines suggests potential interactions with neurotransmitter systems, particularly monoamine transporters and adrenergic receptors. This interaction may lead to various physiological effects, including modulation of blood pressure regulation.
Case Study: Biocatalytic Synthesis
A notable case study highlighted the use of ω-transaminase for the asymmetric synthesis of MPPA. The study demonstrated that by implementing ISPR strategies, a product concentration of 26.5 g/L was achieved with a purity of up to 70% within a 20-hour reaction time. This method effectively addressed challenges such as low substrate solubility and product inhibition .
Analytical Applications
MPPA has also been utilized in analytical chemistry, particularly in high-throughput screening methods for detecting protein aggregates. It serves as a labeling reagent and internal standard in automated fluorescence microscopy imaging, which is crucial for assessing the quality of therapeutic proteins during production .
Chemical Research Applications
In chemical research, MPPA is involved in various synthetic pathways. Its reactivity can be influenced by factors such as solvent polarity and temperature, making it a subject of interest for studies focused on reaction mechanisms typical of amines.
Quantum Chemical Studies
Recent quantum chemical studies using Density Functional Theory (DFT) have provided valuable insights into the structural and spectroscopic properties of MPPA. These studies enhance understanding of its behavior in different chemical environments .
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-Methyl-3-phenylpropylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. In chemical reactions, the amine group acts as a nucleophile, participating in various transformations.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of MPPA
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₅N | |
Boiling Point | 223°C | |
Density (20°C) | 0.9289 g/cm³ | |
Water Solubility | 8.5 g/L | |
logP (XLogP3) | 2.0 | |
Enantiomeric Resolution | Rs = 1.65 (via HP-β-CD CE) |
MPPA belongs to a class of arylalkylamines with structural analogs differing in chain length, substituent positions, and stereochemistry. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
a. 1-Phenoxypropane-2-amine
- Structure : Aromatic ether with a shorter carbon chain (C₃) and an ether linkage.
- Applications : Intermediate for bronchodilators (e.g., formoterol).
- Biocatalysis : Synthesized via immobilized transaminases with 60% yield and 84% ee , contrasting with MPPA’s higher enantioselectivity (99% ee ) under similar conditions .
b. 3-Amino-1-Boc-piperidine
- Structure : Cyclic amine with a Boc-protected nitrogen.
- Applications : Key intermediate in protease inhibitors.
- Synthesis : Requires multi-step protection/deprotection, unlike MPPA’s direct biocatalytic routes .
c. Mexiletine
- Structure : Phenethylamine derivative with a methoxy group and methyl substituent.
- Applications : Antiarrhythmic drug.
- Synthesis : Relies on classical resolution, whereas MPPA is produced via enantioselective ω-transaminases .
d. 1-Phenyl-1-pentanol
- Structure : Aromatic alcohol with a longer carbon chain (C₅).
- Bioactivity : Weak tyrosinase inhibitor (IC₅₀ > 1 mM), unlike MPPA, which exhibits mixed-type inhibition (IC₅₀ = 0.45 mM) against mushroom tyrosinase .
Key Advantages Over Analogs :
- Enantioselectivity: MPPA’s (S)-enantiomer is produced with >99% ee using Vibrio fluvialis ω-transaminase and L-alanine as an amino donor, outperforming racemic syntheses of mexiletine .
- Scalability : Bioreactor cultivation achieves OD₆₀₀ ~1000 , enabling high space-time yields (0.29 g L⁻¹ h⁻¹ ) .
Pharmacological and Industrial Relevance
MPPA derivatives exhibit unique bioactivity compared to analogs:
- Serotonin Modulation: Derivatives like 3-(p-trifluoromethylphenoxy)-N-methyl-MPPA inhibit serotonin depletion by 4-chloroamphetamine, a property absent in tricyclic antidepressants .
- Antimicrobial Potential: MPPA shows stronger antifungal activity against Colletotrichum simmondsii than bourgeonal or lilialdehyde .
Q & A
Basic Research Questions
Q. What enzymatic methods are commonly employed for synthesizing enantiomerically pure MPPA?
MPPA can be synthesized using ω-transaminases (e.g., ATA-117) via asymmetric amination of ketone precursors. For example, 4-phenyl-2-butanone is converted to (R)-MPPA with >98% enantiomeric excess (ee) using isopropylamine as the amino donor. Immobilization of enzymes on monolithic silica supports enhances reusability (residual activity up to 81% after three cycles) .
Q. What analytical techniques are recommended for characterizing MPPA and its enantiomeric purity?
Enantiomeric excess can be determined via derivatization with chiral reagents (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alanine) followed by HPLC analysis. Integrated chromatographic systems coupling immobilized enzyme reactors (IMERs) with achiral columns enable real-time monitoring of transamination reactions .
Q. How do safety protocols for MPPA handling influence experimental design?
MPPA is classified under UN 2735 (8/PG 3) and requires explosion-proof equipment, anti-static ventilation, and adherence to occupational exposure limits (GBZ 2.1 standards). Leakage containment materials and non-sparking tools are critical in laboratory setups .
Advanced Research Questions
Q. How can product inhibition during MPPA biocatalysis be mitigated?
In situ product removal (ISPR) strategies, such as coupling packed-bed reactors (PBRs) with online HPLC systems, reduce inhibition by continuously separating MPPA from the reaction mixture. Scaled-down modules demonstrate improved enzyme stability and reaction efficiency .
Q. What enzyme engineering approaches enhance MPPA synthesis efficiency?
Site-directed mutagenesis of amine dehydrogenases (e.g., Rhodococcus sp. M4 PheDH variant K66Q/S149G/N262C) increases catalytic activity toward aromatic ketones. Co-factor regeneration systems using glucose/formate dehydrogenase maintain NADH balance, improving yields .
Q. How can Design of Experiments (DoE) optimize MPPA production parameters?
Iterative Optimal Experimental Design (OED) identifies optimal conditions (e.g., pH, temperature, amino donor concentration) through sequential parameter estimation and validation. Robust OED methods reduce sensitivity to initial parameter errors, enhancing reproducibility .
Q. What challenges arise when scaling MPPA synthesis to continuous flow systems?
Key challenges include maintaining enzyme stability under prolonged operation, integrating real-time analytics for process control, and managing heterogeneous reaction kinetics. Whole-cell biocatalysis using engineered Komagataella phaffii strains improves scalability .
Q. How do computational models aid in MPPA derivative optimization?
Molecular Shape Analysis (MSA) and 3D-QSAR techniques correlate substituent properties (e.g., hydrophobicity, charge distribution) with bioactivity. These models guide structural modifications to enhance binding affinity or selectivity in pharmaceutical intermediates .
Q. Methodological Notes
- Enzyme Immobilization : Epoxy-functionalized silica supports improve ω-transaminase stability and enable reactor reuse .
- Co-factor Management : Coupling transaminases with formate dehydrogenase reduces NADH dependency, lowering production costs .
- Process Analytics : Automated HPLC systems minimize manual sampling errors and enhance data reliability .
Properties
IUPAC Name |
4-phenylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73839-93-7 (hydrochloride) | |
Record name | 3-Amino-1-phenylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60871334 | |
Record name | 4-Phenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22374-89-6, 22148-77-2 | |
Record name | 1-Methyl-3-phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22374-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-phenylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-phenylpropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-1-methyl-3-phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENYLBUTAN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326655W66Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.